molecular formula C14H12ClN5O2 B12466091 2-chloro-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]-5-nitroaniline

2-chloro-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]-5-nitroaniline

Cat. No.: B12466091
M. Wt: 317.73 g/mol
InChI Key: IDJPUOYRYPDXIV-UHFFFAOYSA-N
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Description

2-chloro-N-[(5-methyl-1,2,3-benzotriazol-1-yl)methyl]-5-nitroaniline is a complex organic compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as corrosion inhibitors

Preparation Methods

The synthesis of 2-chloro-N-[(5-methyl-1,2,3-benzotriazol-1-yl)methyl]-5-nitroaniline typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity .

Chemical Reactions Analysis

2-chloro-N-[(5-methyl-1,2,3-benzotriazol-1-yl)methyl]-5-nitroaniline can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, metal catalysts, potassium permanganate, and various nucleophiles. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

2-chloro-N-[(5-methyl-1,2,3-benzotriazol-1-yl)methyl]-5-nitroaniline has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to 2-chloro-N-[(5-methyl-1,2,3-benzotriazol-1-yl)methyl]-5-nitroaniline include other benzotriazole derivatives such as:

The uniqueness of 2-chloro-N-[(5-methyl-1,2,3-benzotriazol-1-yl)methyl]-5-nitroaniline lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H12ClN5O2

Molecular Weight

317.73 g/mol

IUPAC Name

2-chloro-N-[(5-methylbenzotriazol-1-yl)methyl]-5-nitroaniline

InChI

InChI=1S/C14H12ClN5O2/c1-9-2-5-14-13(6-9)17-18-19(14)8-16-12-7-10(20(21)22)3-4-11(12)15/h2-7,16H,8H2,1H3

InChI Key

IDJPUOYRYPDXIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(N=N2)CNC3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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